molecular formula C24H19FN2O4 B2365011 5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 850750-88-8

5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol

Cat. No.: B2365011
CAS No.: 850750-88-8
M. Wt: 418.424
InChI Key: GXOCBOFQXZSRTD-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[(2-fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4/c1-29-17-6-8-18(9-7-17)31-23-13-26-15-27-24(23)20-11-10-19(12-22(20)28)30-14-16-4-2-3-5-21(16)25/h2-13,15,28H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOCBOFQXZSRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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